2-(Aminomethyl)-5-cyclopropoxyaniline
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Overview
Description
2-(Aminomethyl)-5-cyclopropoxyaniline is an organic compound that features both an aminomethyl group and a cyclopropoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: This compound has similar aminomethyl functionality but lacks the cyclopropoxy group.
2-(Aminomethyl)indole: Another compound with an aminomethyl group, but with an indole ring structure.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxyaniline is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6,11-12H2 |
InChI Key |
HOWLKTQYIOOVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CN)N |
Origin of Product |
United States |
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